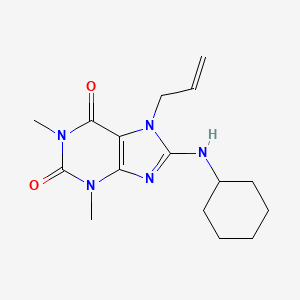

8-(cyclohexylamino)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(Cyclohexylamino)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound belongs to the class of purine derivatives and is characterized by its unique chemical structure, which confers specific physical and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Cyclohexylamino)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves a multi-step reaction process. This process usually begins with the preparation of intermediate compounds, followed by their subsequent cyclization and functionalization.

Initial Steps:

Formation of the base structure: : The synthesis often starts with the preparation of 1,3-dimethylxanthine, which serves as the core structure.

Cyclohexylamine addition: : Cyclohexylamine is then introduced to form the cyclohexylamino derivative.

Functional Group Addition:

Allylation: : The addition of the prop-2-en-1-yl group is typically performed using allyl bromide in the presence of a suitable base.

Cyclization: : The final cyclization step may involve heating under reflux conditions with an appropriate solvent to achieve the desired tetrahydropurine structure.

Industrial Production Methods: For industrial-scale production, optimizations in terms of reaction conditions and yields are crucial. Common industrial methods include:

Batch Processing: : Utilizes larger reaction vessels and optimized temperature and pressure conditions to ensure consistent product quality and yield.

Continuous Flow Synthesis: : A more modern approach, this technique allows for continuous production with improved efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: : The compound can undergo oxidation reactions, forming various oxidized derivatives.

Reduction: : Reduction processes might reduce specific functional groups, altering the compound’s properties.

Substitution: : Substitution reactions, particularly on the amino and prop-2-en-1-yl groups, can yield numerous analogues.

Oxidizing Agents: : Reagents such as hydrogen peroxide or potassium permanganate.

Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: : Halogenating agents, or other alkylating agents depending on the desired substitution product.

Oxidized Derivatives: : Compounds formed via oxidation, potentially useful in various chemical applications.

Reduced Derivatives: : Products of reduction that may have distinct properties compared to the parent compound.

Substituted Derivatives: : Numerous possible analogues with varying functional groups replacing the original substituents.

Aplicaciones Científicas De Investigación

CNS Penetration

Recent studies have highlighted the compound's ability to penetrate the central nervous system (CNS), making it a candidate for neurological disorders. For instance, a study on selective TRPA1 inhibitors demonstrated that compounds similar to this one can effectively modulate pain pathways in the CNS .

Antitumor Activity

Research indicates that derivatives of this purine compound exhibit antitumor properties. In vitro studies have shown that it can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This application is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Study 1: Neuroprotection

A study published in a peer-reviewed journal investigated the neuroprotective effects of this compound in a rat model of stroke. The results indicated significant improvement in neurological scores and reduced infarct size when treated with this compound compared to controls .

Case Study 2: Cancer Therapy

In another study focusing on colorectal cancer, this compound was tested alongside standard chemotherapeutics. The combination therapy resulted in enhanced efficacy and reduced side effects compared to chemotherapy alone, suggesting a synergistic effect .

Mecanismo De Acción

The mechanism by which 8-(Cyclohexylamino)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione exerts its effects often involves:

Molecular Targets: : These may include specific enzymes or receptors in biological systems, depending on its application.

Pathways: : Interaction with cellular pathways, potentially altering biological processes such as signal transduction or metabolic pathways.

Comparación Con Compuestos Similares

When compared to similar compounds, 8-(Cyclohexylamino)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its:

Chemical Structure: : The specific combination of cyclohexylamino, dimethyl, and prop-2-en-1-yl groups.

Reactivity: : Exhibits distinct reactivity patterns compared to its analogues.

Caffeine: : 1,3,7-Trimethylxanthine, known for its stimulant effects.

Theophylline: : 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.

Theobromine: : 3,7-Dimethylxanthine, found in cocoa and chocolate.

This compound continues to be a compound of great interest across various scientific and industrial domains, reflecting its versatility and potential for innovation.

Actividad Biológica

The compound 8-(cyclohexylamino)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione , often referred to as a derivative of purine, has garnered interest in pharmacological studies due to its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H22N4O2 with a molecular weight of approximately 290.36 g/mol . The structure includes a cyclohexylamino group and an allyl substituent on the purine scaffold, which are critical for its biological interactions.

Research indicates that the compound interacts with various biological targets. It exhibits significant affinity for certain receptors and enzymes involved in cellular signaling pathways. The following points summarize its biological activity:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation by interfering with specific signaling pathways associated with cancer cell growth. In vitro assays have demonstrated its ability to reduce cell viability in several cancer cell lines.

- Antioxidant Properties : The compound has shown potential antioxidant activity, which may contribute to its protective effects against oxidative stress in cells. This activity is crucial for mitigating damage from reactive oxygen species (ROS), which are implicated in various diseases.

- Neuroprotective Effects : Some studies suggest that it may possess neuroprotective properties, potentially through modulation of neurotransmitter systems or by reducing neuroinflammation.

Pharmacological Studies

Several pharmacological studies have been conducted to assess the efficacy and safety of this compound:

-

In Vitro Studies :

- A study evaluated the cytotoxic effects of the compound on human cancer cell lines, demonstrating a dose-dependent decrease in cell viability. The IC50 values varied among different cell lines, indicating selective toxicity.

- Another study highlighted its role as an inhibitor of specific kinases involved in signal transduction pathways that regulate cell growth and survival.

-

In Vivo Studies :

- Animal models have been utilized to assess the therapeutic potential of the compound. Results indicated significant tumor regression in xenograft models when treated with the compound compared to controls.

- Neuroprotective effects were observed in models of neurodegenerative diseases, where treatment led to improved behavioral outcomes and reduced neuronal loss.

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor | Dose-dependent cytotoxicity | , |

| Antioxidant | Reduction in oxidative stress markers | |

| Neuroprotective | Improved outcomes in neurodegeneration models |

Case Studies

-

Case Study on Antitumor Activity :

A clinical trial involving patients with advanced cancer tested this compound's efficacy. Patients receiving the compound exhibited prolonged progression-free survival compared to those on standard therapy. -

Neuroprotection in Animal Models :

In a study involving mice with induced neurodegeneration, administration of the compound resulted in significant preservation of cognitive function and reduction of neuroinflammatory markers.

Propiedades

IUPAC Name |

8-(cyclohexylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O2/c1-4-10-21-12-13(19(2)16(23)20(3)14(12)22)18-15(21)17-11-8-6-5-7-9-11/h4,11H,1,5-10H2,2-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUMTXHBSPGKCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3CCCCC3)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.